molecular formula C₂₁H₂₀D₅ClO₃ B1159765 Delmadinone-d5

Delmadinone-d5

Cat. No.: B1159765
M. Wt: 365.91
Attention: For research use only. Not for human or veterinary use.
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Description

Delmadinone-d5 is a deuterated analog of Delmadinone acetate (6-chloro-17-hydroxypregna-1,4,6-triene-3,20-dione acetate), a synthetic progestogen primarily used in veterinary medicine for estrus suppression and behavioral control in animals . The deuterated form replaces five hydrogen atoms with deuterium, increasing its molecular weight to approximately 407.2 g/mol (calculated from the parent compound’s molecular weight of 402.2 g/mol with five deuterium substitutions) . This compound is commonly employed as an internal standard in mass spectrometry (MS)-based assays to enhance analytical precision by mitigating matrix effects . Key analytical methods for its characterization include infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and MS, as outlined in regulatory datasets .

Properties

Molecular Formula

C₂₁H₂₀D₅ClO₃

Molecular Weight

365.91

Synonyms

6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione-d5;  Δ1-Chlormadinone-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Chlormadinone Acetate

Structural Similarities :

  • Both Delmadinone acetate and Chlormadinone acetate share a 6-chloro substituent and a 17α-acetoxy group, critical for progestogenic activity .
  • Key Differences: Delmadinone acetate contains a 1,4,6-triene system, whereas Chlormadinone acetate has a 4,6-diene structure. Molecular formula: Chlormadinone acetate (C23H29ClO4) vs. Delmadinone acetate (C23H27ClO4), reflecting differences in unsaturation .

Analytical Data :

Parameter Delmadinone-d5 Chlormadinone Acetate
Molecular Weight ~407.2 404.9
UV λmax (nm) 287 (methanol) 284 (methanol)
GC-MS Retention Time 2.937–3.319 min 3.1–3.5 min (method-dependent)

Functional Implications: this compound’s deuterium labeling improves MS signal resolution compared to Chlormadinone acetate, making it preferable for pharmacokinetic studies requiring high sensitivity .

Megestrol Acetate

Functional Similarities :

  • Both compounds are synthetic progestins used in hormonal therapy.
  • Structural Differences: Megestrol acetate lacks the 6-chloro group and has a 6-methyl substituent instead. Molecular formula: C24H32O4 vs. C23H27ClO4 for Delmadinone acetate .

Analytical Comparison :

Parameter This compound Megestrol Acetate
IR Spectral Peaks 1745 cm<sup>-1</sup> (C=O) 1730 cm<sup>-1</sup> (C=O)
Purity >95% >98% (pharmaceutical grade)

Applications: While Megestrol acetate is widely used in human oncology for appetite stimulation, this compound’s role is restricted to analytical chemistry due to its non-therapeutic deuterated structure .

Comparison with Deuterated Analogs

Asocainol-d5

General Use: Asocainol-d5 (C27H26D5NO3, MW 422.57) is another deuterated compound used in MS assays. Unlike this compound, it belongs to the beta-blocker class, highlighting the versatility of deuterium labeling across drug classes .

Key Contrast :

  • Isotopic Pattern: this compound’s +5 Da shift simplifies quantification in complex biological matrices compared to Asocainol-d5’s +3 Da shift .

Data Tables for Comparative Analysis

Table 2: Analytical Method Performance

Compound IR C=O Peak (cm<sup>-1</sup>) UV λmax (nm) MS Utility
This compound 1745 287 High-resolution quantification
Chlormadinone Acetate 1738 284 Moderate sensitivity

Research Findings and Implications

  • This compound’s deuterium labeling significantly enhances its utility in GC-MS and LC-MS workflows, reducing ion suppression compared to non-deuterated analogs .
  • Structural nuances, such as the 1,4,6-triene system in this compound, influence its receptor-binding affinity but render it unsuitable for therapeutic use compared to Chlormadinone or Megestrol acetates .

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